molecular formula C13H17NS2 B14066995 Benzyl piperidine-1-carbodithioate CAS No. 10224-98-3

Benzyl piperidine-1-carbodithioate

Cat. No.: B14066995
CAS No.: 10224-98-3
M. Wt: 251.4 g/mol
InChI Key: QSWDNWRSPHYBTD-UHFFFAOYSA-N
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Description

Benzyl piperidine-1-carbodithioate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a carbodithioate group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and benzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbodithioate group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzyl piperidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

Benzyl piperidine-1-carbodithioate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl piperidine-1-carbodithioate is unique due to its specific combination of a piperidine ring and a benzyl carbodithioate group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit biofilm formation and enhance the efficacy of other antimicrobial agents sets it apart from similar compounds .

Properties

CAS No.

10224-98-3

Molecular Formula

C13H17NS2

Molecular Weight

251.4 g/mol

IUPAC Name

benzyl piperidine-1-carbodithioate

InChI

InChI=1S/C13H17NS2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

QSWDNWRSPHYBTD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCC2=CC=CC=C2

Origin of Product

United States

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